Medica 16
描述
Medica 16 is an ATP-citrate lyase inhibitor and potent triacylglycerol-lowering agent . It is hypolipidemic, antidiabetic, and shows reduced adiposity .
Molecular Structure Analysis
The molecular formula of Medica 16 is C20H38O4 . Its molecular weight is 342.51 . The SMILES string representation isO=C(O)CC(C)(C)CCCCCCCCCCC(C)(C)CC(O)=O
.
科学研究应用
Inhibition of Hepatic Acetyl-CoA Carboxylase
- Application Summary: Medica 16 has been shown to inhibit hepatic acetyl-CoA carboxylase (ACC), which is the rate-limiting enzyme for liver fatty acid biosynthesis .
- Methods and Procedures: The study involved examining ACC activity in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats during the time frame when insulin resistance develops .
- Results and Outcomes: Treatment of 12-week JCR:LA-cp rats with Medica 16 resulted in a decrease in hepatic ACC and AMPK activities .
Reduction of Plasma Triacylglycerol Levels
- Application Summary: Medica 16 has been shown to reduce plasma triacylglycerol levels .
- Methods and Procedures: The study involved examining the triacylglycerol content in the liver and skeletal muscle of insulin-resistant JCR:LA-cp rats .
- Results and Outcomes: Chronic treatment with Medica 16 has previously been shown to reduce plasma triacylglycerol concentrations by 80% .
Blunting the Development of Insulin Resistance
- Application Summary: Medica 16 has been shown to blunt the development of insulin resistance in certain rat models .
- Methods and Procedures: The study involved treating insulin-resistant JCR:LA-cp rats with Medica 16 and observing the development of insulin resistance .
- Results and Outcomes: Chronic treatment with Medica 16 has been shown to blunt the development of insulin resistance in the JCR:LA-cp rat as well as in the related Zucker rat .
Inhibition of ATP-Citrate Lyase
- Application Summary: Medica 16 is an ATP-citrate lyase inhibitor .
- Methods and Procedures: The study involved examining the effects of Medica 16 on ATP-citrate lyase, an enzyme involved in the citric acid cycle .
- Results and Outcomes: Medica 16 has been shown to inhibit ATP-citrate lyase .
Agonist for GPR40 and GPR120
- Application Summary: Medica 16 has been identified as a selective agonist for GPR40 and a selective partial agonist for GPR120 .
- Methods and Procedures: The study involved examining the effects of Medica 16 on GPR40 and GPR120, which are G protein-coupled receptors involved in the regulation of metabolic processes .
- Results and Outcomes: Medica 16 has been shown to significantly reduce intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .
Hypolipidemic and Antidiabetic Agent
- Application Summary: Medica 16 has been identified as a potent triacylglycerol-lowering agent. It is hypolipidemic, antidiabetic, and shows reduced adiposity .
- Methods and Procedures: The study involved examining the effects of Medica 16 on triacylglycerol levels and insulin sensitivity .
- Results and Outcomes: Medica 16 significantly reduces intracellular TG content in gastrocnemius muscle, and this reduction is accompanied by an increase in insulin sensitivity .
安全和危害
Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling Medica 16 .
未来方向
属性
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medica 16 | |
CAS RN |
87272-20-6 | |
Record name | Medica 16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDICA-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。